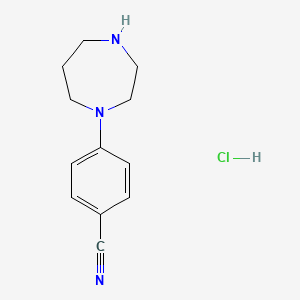

4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride

Description

Properties

IUPAC Name |

4-(1,4-diazepan-1-yl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c13-10-11-2-4-12(5-3-11)15-8-1-6-14-7-9-15;/h2-5,14H,1,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPDYVLUBBQKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC=C(C=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride CAS number

An In-depth Technical Guide to 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1192191-40-4), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,4-diazepine core is a privileged scaffold, forming the basis for numerous clinically significant therapeutic agents. This document delineates the physicochemical properties, a representative synthetic pathway, and potential applications of this specific molecule. It is intended to serve as a foundational resource for researchers utilizing this compound as a building block for novel chemical entities or as a lead compound in screening campaigns. Methodologies for synthesis, characterization, and safe handling are discussed, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the 1,4-Diazepine Scaffold

The 1,4-diazepine ring system, a seven-membered heterocycle containing two nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique three-dimensional conformation allows it to mimic peptide bonds, making it a valuable scaffold for designing molecules that interact with a wide array of biological targets.[1] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including anxiolytic, anticonvulsant, antipsychotic, antibacterial, and anticancer properties.[2]

The introduction of a benzonitrile moiety attached to the 1,4-diazepane structure, as seen in this compound, offers several strategic advantages for drug design:

-

The Nitrile Group: Can act as a hydrogen bond acceptor, a polar functional group, or a bioisostere for other functionalities. It is also a key precursor for other functional groups like amines or carboxylic acids.

-

The Diazepane Ring: Provides a flexible yet constrained scaffold that can be substituted at multiple positions to modulate potency, selectivity, and pharmacokinetic properties.

-

The Phenyl Linker: Positions the functional groups in a defined spatial orientation for optimal target engagement.

This guide focuses specifically on the hydrochloride salt form, which typically confers improved solubility and stability, making it more amenable to experimental handling and formulation development.

Physicochemical Properties and Characterization

The fundamental properties of this compound are summarized below. These data are essential for experimental design, from solubilization for biological assays to planning synthetic modifications.

| Property | Value |

| CAS Number | 1192191-40-4[3] |

| Molecular Formula | C₁₂H₁₅N₃ · HCl |

| Molecular Weight | 237.73 g/mol (hydrochloride salt) |

| Appearance | Typically a white to off-white solid |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. |

Chemical Structure

The chemical structure consists of a benzonitrile group substituted at the 4-position with a 1,4-diazepan ring.

Caption: Structure of this compound.

Spectroscopic Characterization

While specific spectra for this exact compound are proprietary, based on its structure, the following spectroscopic signatures would be expected for its structural confirmation:

-

¹H NMR: Aromatic protons would appear in the δ 7.0-8.0 ppm region. The protons on the diazepane ring would appear as complex multiplets in the aliphatic region (δ 2.5-4.0 ppm). The N-H proton would likely be broad and its chemical shift dependent on solvent and concentration.

-

¹³C NMR: Aromatic carbons would be observed between δ 110-150 ppm. The nitrile carbon (C≡N) would have a characteristic shift around δ 118-120 ppm. Aliphatic carbons of the diazepane ring would appear in the δ 40-60 ppm range.

-

FT-IR: Key vibrational bands would include a sharp peak for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹, C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹, and N-H stretching bands around 3200-3400 cm⁻¹.

-

Mass Spectrometry (ESI+): The parent ion would be observed at an m/z corresponding to the free base [C₁₂H₁₅N₃ + H]⁺.

Synthesis and Purification Workflow

The synthesis of 4-(1,4-diazepan-1-yl)benzonitrile typically involves a nucleophilic aromatic substitution (SNAᵣ) reaction. A plausible and efficient laboratory-scale synthesis is outlined below.

Caption: Representative workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative method based on general procedures for similar syntheses.[4][5]

Step 1: Synthesis of tert-butyl 4-(4-cyanophenyl)-1,4-diazepane-1-carboxylate

-

To a solution of 4-fluorobenzonitrile (1.0 eq) and tert-butyl 1,4-diazepane-1-carboxylate (1.1 eq) in anhydrous Dimethyl Sulfoxide (DMSO), add potassium carbonate (K₂CO₃) (2.5 eq).

-

Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

Step 2: Deprotection and Salt Formation

-

Dissolve the crude intermediate from Step 1 in a minimal amount of Dichloromethane (DCM) or 1,4-Dioxane.

-

Add a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane or diethyl ether (5-10 eq) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to achieve high purity.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile scaffold for creating libraries of novel compounds for high-throughput screening. The 1,4-diazepine core is a well-established "privileged structure" in drug discovery.[6]

Potential Therapeutic Areas:

-

Oncology: The 1,4-benzodiazepine framework has been explored for its anticancer properties, with some derivatives acting as DNA-binding agents or inhibitors of key signaling pathways.[1]

-

Central Nervous System (CNS) Disorders: As the foundational structure for drugs like Diazepam, this scaffold is a prime candidate for developing novel agents targeting anxiety, epilepsy, and other neurological conditions by modulating GABAₐ receptors or other CNS targets.[7]

-

Cardiovascular Disease: Certain substituted 1,4-diazepane derivatives have been investigated as positive inotropic agents, suggesting potential applications in treating heart failure.[8]

-

Metabolic Disorders: Research has shown that some benzodiazepine derivatives can act as antagonists for metabotropic glutamate receptors, which are implicated in various metabolic and neurological pathways.[9]

Caption: Role as a scaffold for generating diverse chemical libraries.

Handling and Safety Precautions

As with any research chemical, this compound should be handled with appropriate care in a controlled laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound should be consulted, general safety guidelines based on related structures apply.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10][11]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[10] Use in a well-ventilated area or a chemical fume hood.[12] Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Protect from light and moisture to ensure long-term stability.[13]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.[14]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[11]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[14]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[11]

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable chemical entity for the fields of medicinal chemistry and drug development. Its structure combines the biologically significant 1,4-diazepine core with a versatile benzonitrile group, providing a robust platform for the synthesis of novel compounds. This guide has provided a technical foundation covering its properties, a reliable synthetic approach, and its potential applications. By leveraging this information, researchers can effectively incorporate this compound into their discovery programs to explore new therapeutic frontiers.

References

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis and characterization of some 1,4-diazepines derivatives. Available from: [Link]

-

Ye, B. J., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[3][14]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[3][4][14]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103. Available from: [Link]

-

Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

-

Merit Pharmaceutical. SAFETY DATA SHEET - Diazepam Injection. Available from: [Link]

-

Kaur Gill, R., et al. (2014). Recent development in[3][14]benzodiazepines as potent anticancer agents: a review. Mini-Reviews in Medicinal Chemistry, 14(3), 229-56. Available from: [Link]

-

MDPI. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Available from: [Link]

-

Caraci, F., et al. (2010). Synthesis and characterization of 1,3-dihydro-benzo[b][3][14]diazepin-2-one derivatives: Part 4. In vivo active potent and selective non-competitive metabotropic glutamate receptor 2/3 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(23), 6969-74. Available from: [Link]

-

MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]

-

Goodkin, H. P., et al. (2009). The impact of diazepam's discovery on the treatment and understanding of status epilepticus. Epilepsia, 50 Suppl 8, 48-51. Available from: [Link]

Sources

- 1. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. 1192191-40-4|this compound|BLD Pharm [bldpharm.com]

- 4. jocpr.com [jocpr.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The impact of diazepam's discovery on the treatment and understanding of status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of 1,3-dihydro-benzo[b][1,4]diazepin-2-one derivatives: Part 4. In vivo active potent and selective non-competitive metabotropic glutamate receptor 2/3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. meritpharm.com [meritpharm.com]

- 13. paipharma.com [paipharma.com]

- 14. cdn.pfizer.com [cdn.pfizer.com]

Technical Guide: 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride

Executive Summary

4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride (CAS: 1192191-40-4) is a critical pharmacophore intermediate used in the synthesis of bioactive ligands targeting the Central Nervous System (CNS). Characterized by a benzonitrile core substituted with a 7-membered homopiperazine (1,4-diazepane) ring, this compound offers distinct steric and conformational properties compared to its 6-membered piperazine analogs.

This guide provides a rigorous technical analysis of the compound, detailing a self-validating synthesis protocol, analytical characterization standards, and its strategic application in Structure-Activity Relationship (SAR) studies for Histamine H3 and Serotonin 5-HT6 receptor antagonists.

Chemical Architecture & Properties[1][2][3]

The compound consists of a polarized benzonitrile scaffold coupled to a flexible diazepane ring.[1] The hydrochloride salt form is preferred for its enhanced aqueous solubility and crystalline stability.[1]

Table 1: Physicochemical Identity

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1192191-40-4 |

| Molecular Formula | C₁₂H₁₅N₃[1][2][3][4][5] · HCl |

| Molecular Weight | 237.73 g/mol (Salt); 201.27 g/mol (Free Base) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in Hexane, Et₂O |

| pKa (Calc.) | ~9.5 (Secondary amine), ~1.5 (Aniline-like nitrogen) |

| SMILES | N#CC1=CC=C(N2CCNCCC2)C=C1.[H]Cl |

Synthetic Methodology (SnAr Protocol)

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) utilizing 4-fluorobenzonitrile.[1] This route is selected over 4-chlorobenzonitrile because the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, significantly accelerating the reaction rate with secondary amines.[1]

Reaction Logic

-

Substrate: 4-Fluorobenzonitrile (Electrophile).[1]

-

Stoichiometry: A 1:5 molar ratio (Electrophile:Nucleophile) is critical.[1] The excess homopiperazine acts as a statistical protectant to prevent the formation of the bis-aryl byproduct (Ar-N-N-Ar).[1]

Step-by-Step Protocol

Step 1: Nucleophilic Substitution

-

Charge a reaction vessel with homopiperazine (5.0 eq) dissolved in DMSO (5 mL/g substrate).

-

Add 4-fluorobenzonitrile (1.0 eq) slowly at room temperature to control exotherm.

-

Add K₂CO₃ (1.5 eq) as an acid scavenger.[1]

-

Heat the mixture to 90°C for 4–6 hours.

-

Workup: Cool to RT. Pour into ice-water (10 volumes). Extract with Ethyl Acetate (3x).[1]

-

Purification: Wash the organic layer with brine (5x) to remove DMSO and excess homopiperazine. Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Salt Formation (Hydrochlorination) [1]

-

Dissolve the crude free base in minimal Ethanol or 1,4-Dioxane.[1]

-

Cool to 0°C in an ice bath.

-

Dropwise add 4M HCl in Dioxane (1.1 eq). A white precipitate should form immediately.[1]

-

Stir for 30 minutes at 0°C.

-

Filter the solid, wash with cold Diethyl Ether (to remove non-polar impurities), and dry under vacuum.[1]

Process Visualization

Figure 1: Synthetic workflow for the selective mono-arylation of homopiperazine.

Analytical Characterization

To validate the structure and purity, the following spectral fingerprints must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

The spectrum shows distinct regions for the aromatic system and the aliphatic diazepane ring.

-

Aromatic Region (Benzonitrile):

-

Aliphatic Region (Diazepane):

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion[1]

-

Parent Ion: [M+H]⁺ = 202.1 m/z (Free base mass).[1]

-

Fragment: Loss of HCN (27 Da) may be observed in high-energy collision.[1]

Medicinal Chemistry Applications

This compound serves as a "privileged structure" in drug discovery.[1][6] The 1,4-diazepane ring provides a unique conformational profile compared to piperazine, often improving selectivity for G-Protein Coupled Receptors (GPCRs).

Strategic Utility

-

Histamine H3 Antagonists: The basic amine acts as a key interaction point with Aspartate residues in the receptor binding pocket.[1]

-

Sigma-1 Receptor Ligands: The hydrophobic benzonitrile tail fits into the lipophilic pocket, while the diazepane mimics the piperazine linker found in classic sigma ligands.[1]

-

Linker Chemistry: The secondary amine is a nucleophilic handle for further derivatization (e.g., reductive amination, amide coupling) to attach "tail" regions for SAR exploration.[1]

Signaling & SAR Pathway[1]

Figure 2: Structure-Activity Relationship (SAR) mapping of the compound's functional groups to biological targets.

Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a fume hood.[1] The free base is prone to oxidation; store the HCl salt under inert atmosphere (Argon/Nitrogen) at 2–8°C.[1]

-

Incompatibility: Avoid strong oxidizing agents and strong bases (liberates free amine).[1]

References

-

Ye, B. J., et al. (2011).[1] Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-N-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents.[7] Chemical Biology & Drug Design, 77(1), 98-103.[7] [Link]

-

Rao, K. S., et al. (2011).[1] Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.

-

National Center for Biotechnology Information.[1] (2023).[1] PubChem Compound Summary for CID 50988623, 2-(1,4-diazepan-1-yl)benzonitrile hydrochloride (Analogous structure reference). [Link]

-

Matrix Fine Chemicals.[1][2] (n.d.). 4-[(1,4-Diazepan-1-yl)methyl]benzonitrile Data. Retrieved from [Link]

Sources

- 1. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. 1192191-40-4|this compound|BLD Pharm [bldpharm.com]

- 4. Diazepam [webbook.nist.gov]

- 5. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data to deliver a detailed and practical understanding of this compound. The guide covers fundamental molecular attributes, experimentally determined properties, and essential safety and handling protocols. The information presented aims to not only inform but also to explain the causality behind experimental choices, ensuring a self-validating and trustworthy resource. All data and protocols are supported by authoritative citations where available.

Introduction: Understanding the Core Compound

This compound is a member of the 1,4-diazepine class of compounds, which are seven-membered heterocyclic rings containing two nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules, including antipsychotic, anxiolytic, and anticancer agents.[1] The benzonitrile functional group, an aromatic ring with a nitrile substituent, further contributes to the compound's potential for diverse chemical interactions and biological activity. The hydrochloride salt form is commonly employed to improve the stability and aqueous solubility of the parent compound, which are critical considerations for its use in research and pharmaceutical applications. A thorough understanding of its physical properties is paramount for its effective use in any scientific endeavor.

Molecular and Chemical Identity

A precise understanding of the molecular and chemical identity of a compound is the foundation of all subsequent experimental work. This section details the fundamental identifiers for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₅N₃ · HCl |

| Molecular Weight | 237.74 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1192191-40-4[2] |

| Canonical SMILES | C1CN(CCNCC1)C2=CC=C(C=C2)C#N.Cl |

| InChI Key | QOYMNMBDKTWPNM-UHFFFAOYSA-N |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Experimentally Determined Physical Properties

The physical properties of a compound dictate its behavior in various experimental and biological systems. This section outlines the key physical characteristics of this compound, supported by available data.

| Property | Value/Observation | Experimental Context & Significance |

| Appearance | Solid (form may vary) | The appearance is a primary indicator of purity. Any significant deviation from a consistent solid form may suggest the presence of impurities or degradation. |

| Melting Point | Data not available | The melting point is a crucial indicator of purity. For hydrochloride salts, it is often a decomposition point rather than a true melt. This value would be important for assessing thermal stability. |

| Boiling Point | Data not available | As a salt, this compound is expected to decompose at high temperatures rather than boil. |

| Solubility | Expected to be soluble in polar solvents such as water, methanol, and DMSO. | Solubility is a critical factor for in vitro assays and formulation development. The hydrochloride salt form generally enhances aqueous solubility compared to the free base. |

| Purity | Typically >95% (as assessed by techniques like HPLC or NMR) | Purity is essential for obtaining reliable and reproducible experimental results. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques for assessing the purity of small molecules. |

Experimental Protocols: A Practical Guide

The determination of physical properties is a cornerstone of chemical characterization. The following protocols are provided as a guide for the verification of the properties of this compound.

4.1. Melting Point Determination

Principle: The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically broadens and depresses the melting point. For many hydrochloride salts, decomposition occurs at the melting point.

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the melting point apparatus.

-

Set the heating rate to a rapid setting initially (e.g., 10-20 °C/min) to approach the expected melting or decomposition point.

-

Once the temperature is within 20 °C of the expected point, reduce the heating rate to 1-2 °C/min for accurate determination.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). For this compound, carefully note the temperature at which decomposition begins (e.g., discoloration, gas evolution).

Diagram 2: Workflow for Melting Point Determination

Caption: Step-by-step workflow for melting point analysis.

4.2. Solubility Assessment

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. This is a crucial parameter for designing experiments, especially in biological assays and formulation studies.

Materials:

-

This compound

-

Solvents: Dimethyl sulfoxide (DMSO), Methanol, Water, Ethanol

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure (Qualitative):

-

Weigh approximately 1 mg of the compound into a small vial.

-

Add 100 µL of the solvent to be tested.

-

Vortex the mixture for 1-2 minutes.

-

Visually inspect for complete dissolution. If not fully dissolved, the compound is considered sparingly soluble or insoluble at this concentration.

Procedure (Quantitative - for establishing mg/mL):

-

Prepare a saturated solution of the compound in the solvent of interest by adding an excess of the compound to a known volume of the solvent.

-

Equilibrate the solution by stirring or shaking for a set period (e.g., 24 hours) at a controlled temperature.

-

Centrifuge or filter the solution to remove any undissolved solid.

-

Take a known aliquot of the supernatant and dilute it to a concentration within the linear range of a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Determine the concentration of the diluted solution and back-calculate the concentration of the saturated solution to determine the solubility.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the safety of personnel and maintain the integrity of the compound.

-

Hazard Identification: The toxicological properties have not been fully investigated.[3] It is prudent to handle this compound with care. Assume it may be harmful if swallowed, in contact with skin, or if inhaled.[3] It may also cause skin and eye irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[4]

-

Handling: Avoid breathing dust.[4] Use in a well-ventilated area or under a chemical fume hood. Keep away from heat and sources of ignition.[4]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[3] Store away from incompatible materials such as strong oxidizing agents.[3][4]

Conclusion

References

- Maybridge. (2023, August 25). Safety Data Sheet: 4-Piperazin-1-yl-benzonitrile.

- Spectrum Chemical. (2017, April 10).

- Pfizer. (2009, September 1).

- PAI Pharma. (2021, March 24).

- Merit Pharmaceutical. (2023, March 18).

-

Ye, B. J., Liu, X. K., Jiang, S. M., Cui, X., & Piao, H. R. (2011). Synthesis of 2-(4-substitutedbenzyl-[3][5]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[2][3][5]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical biology & drug design, 77(1), 98–103.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3016, Diazepam. Retrieved February 19, 2026, from [Link].

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

- MDPI. (2010, December 28).

- Acta Poloniae Pharmaceutica. (n.d.). Solubility of selected derivatives of 1,4-benzodiazepin-2-one in solid dispersions in PEG 6000.

-

AA Blocks. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. Retrieved February 19, 2026, from [Link].

-

LookChem. S-propyl propane-1-thiosulphinate. Retrieved February 19, 2026, from [Link].

- National Center for Biotechnology Information. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(7), 1739.

-

Wikipedia. Diazepam. Retrieved February 19, 2026, from [Link].

-

IUPHAR/BPS Guide to PHARMACOLOGY. diazepam. Retrieved February 19, 2026, from [Link].

-

PubChemLite. 2-(1,4-diazepan-1-yl)benzonitrile hydrochloride. Retrieved February 19, 2026, from [Link].

- SWGDrug. (1999, February 15). DIAZEPAM.

-

FooDB. Showing Compound Diazepam (FDB007103). Retrieved February 19, 2026, from [Link].

Sources

An In-Depth Technical Guide to 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, potential synthetic routes, and theoretical applications of 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride (CAS No. 1192191-40-4). This molecule merges two pharmacologically significant scaffolds: the benzonitrile moiety, a key component in various therapeutic agents, and the 1,4-diazepane ring, a "privileged structure" in medicinal chemistry. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.

Introduction

The strategic combination of well-established pharmacophores is a cornerstone of modern drug discovery. This compound represents an intriguing molecular architecture, uniting the benzonitrile group with a seven-membered 1,4-diazepane heterocycle. Benzonitrile derivatives are recognized for their diverse biological activities, including their role in the development of anticancer agents.[1] The nitrile functional group is a versatile synthetic handle and can participate in various chemical transformations.[2] Concurrently, the 1,4-diazepine core is a recurring motif in a wide array of biologically active compounds, exhibiting properties ranging from antipsychotic and anxiolytic to anticancer activities.[3][4] The hydrochloride salt form of the title compound is intended to enhance its aqueous solubility and stability for potential pharmaceutical applications.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While experimental data for this compound is not extensively available in peer-reviewed literature, we can compile its basic identifiers and infer some properties based on its constituent parts.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1192191-40-4 | [5] |

| Molecular Formula | C₁₂H₁₆ClN₃ | [5] |

| Molecular Weight | 237.73 g/mol | [5] |

| Appearance | Likely a solid crystalline powder | Inferred |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | Inferred |

Synthesis and Reactivity

While a specific, published synthetic protocol for this compound has not been identified, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The most probable synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

This approach would likely utilize a commercially available starting material, 4-fluorobenzonitrile, and react it with 1,4-diazepane. The electron-withdrawing nature of the nitrile group activates the para position of the benzene ring towards nucleophilic attack by the secondary amine of the 1,4-diazepane.[6][7] The subsequent treatment with hydrochloric acid would yield the desired hydrochloride salt.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic route via SNAr.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 1,4-diazepane (1.1 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 4-fluorobenzonitrile (1.0 equivalent).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours to overnight. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude free base.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Reactivity Profile

The reactivity of this compound will be dictated by its functional groups:

-

Benzonitrile Moiety: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to a primary amine.[8] The benzene ring can participate in further electrophilic aromatic substitution reactions, with the diazepane substituent acting as a strong activating group.

-

1,4-Diazepane Ring: The secondary amine within the diazepane ring can be further functionalized, for instance, through alkylation or acylation reactions.

Potential Applications and Mechanism of Action

Given the pharmacological pedigree of its constituent parts, this compound is a candidate for investigation in several therapeutic areas.

Central Nervous System (CNS) Disorders

The 1,4-diazepine scaffold is the core of benzodiazepines, a class of drugs that act as positive allosteric modulators of the GABAA receptor.[9] This modulation enhances the inhibitory effects of the neurotransmitter GABA, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. It is plausible that this compound could exhibit similar CNS activity.

Diagram 2: Potential Mechanism of Action at the GABAA Receptor

Caption: Hypothetical modulation of the GABAA receptor.

Oncology

Benzonitrile derivatives have been investigated as inhibitors of various protein kinases involved in cancer progression.[1] The specific substitution pattern on the benzonitrile ring is crucial for its activity. The introduction of the 1,4-diazepane moiety could influence the compound's binding affinity and selectivity for kinase targets.

Analytical Characterization

A suite of analytical techniques would be necessary to confirm the identity and purity of this compound.

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzonitrile ring, and the aliphatic protons of the 1,4-diazepane ring. The integration of these signals would confirm the proton count. |

| ¹³C NMR | Resonances for the carbon atoms of the benzonitrile (including the nitrile carbon) and the diazepane ring. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically around 2220-2260 cm⁻¹. Also, C-H and N-H stretching and bending vibrations. |

| Mass Spectrometry | The molecular ion peak corresponding to the free base, and fragmentation patterns characteristic of the benzonitrile and diazepane moieties. |

| HPLC | A single major peak indicating the purity of the compound, with the retention time being characteristic under specific chromatographic conditions. |

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general laboratory safety precautions for handling novel chemical entities should be strictly followed.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicology: The toxicological properties of this compound have not been fully investigated. Benzonitrile itself is harmful if swallowed or in contact with skin. Benzodiazepines can cause drowsiness, dizziness, and have the potential for dependence with long-term use.[9] Therefore, this compound should be handled with care, assuming it may have similar hazards.

Conclusion

This compound is a compound of significant interest for medicinal chemistry and drug discovery due to its hybrid structure. This guide has outlined its fundamental chemical properties, a plausible synthetic route, and its potential applications based on the known pharmacology of its constituent moieties. Further experimental investigation is warranted to fully elucidate its chemical behavior, biological activity, and therapeutic potential.

References

- BenchChem. (n.d.). A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery.

- BenchChem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.

- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.

- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.

- BenchChem. (2026, February 14). Understanding Chemical Intermediates: A Deep Dive into Benzonitrile Derivatives.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

- Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.

- Giri, A. K., & Banerjee, S. (1996). Genetic toxicology of four commonly used benzodiazepines: a review. Mutation Research/Reviews in Genetic Toxicology.

- Sigma-Aldrich. (2026, January 13). Benzonitrile Safety Data Sheet.

-

n-(1-methyl-4,5-dihydro-[1][4][8]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. (2011). Chemical Biology & Drug Design.

- Toxicological analysis of benzodiazepine-type compounds in post-mortem blood by gas chrom

- Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research.

- Perez, et al. (2025).

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Spectrum Chemical. (2017, April 10). Safety Data Sheet.

- National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

- Pfizer. (n.d.). Material Safety Data Sheet.

- PAI Pharma. (2021, March 24). Safety Data Sheet.

- Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (2016). Journal of Pharmacy and Pharmaceutical Sciences.

- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... (n.d.). PubMed Central.

- Genetic toxicology of four commonly used benzodiazepines: a review. (1996). PubMed.

-

PubChem. (n.d.). Diazepam. Retrieved from [Link]

- Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. (n.d.).

-

Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

- Nucleophilic Aromatic Substitution. (2019, July 12). YouTube.

- Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.

- University of Hertfordshire. (2025, September 10). Diazepam.

- Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

- Quality control Fourier transform infrared determination of diazepam in pharmaceuticals. (2007). PubMed.

- Experimental and theoretical investigation of spectroscopic properties of diazepam. (2025, August 5). PDF.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). diazepam. Retrieved from [Link]

Sources

- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. 1192191-40-4|this compound|BLD Pharm [bldpharm.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. vapourtec.com [vapourtec.com]

- 8. benthamscience.com [benthamscience.com]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride is a synthetic organic compound featuring a benzonitrile moiety linked to a 1,4-diazepane ring. This molecule belongs to the broader class of 1,4-diazepine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in centrally active therapeutic agents. The presence of the cyano group on the phenyl ring and the seven-membered diazepane heterocycle suggests potential for diverse biological activities and applications in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its anticipated pharmacological profile based on its structural relationship to other well-characterized diazepine derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(1,4-Diazepan-1-yl)benzonitrile and its hydrochloride salt is presented in the table below. These properties are crucial for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1192191-40-4 | [1] |

| Molecular Formula | C12H16ClN3 | [1] |

| Molecular Weight | 237.73 g/mol | [1] |

| SMILES String | N#CC1=CC=C(N2CCNCCC2)C=C1.[H]Cl | [1] |

| Free Base SMILES | C1CNCCN(C1)C2=CC=C(C=C2)C#N | [2] |

| Free Base Molecular Formula | C12H15N3 | [2] |

| Free Base Monoisotopic Mass | 201.1266 Da | [2] |

| Predicted XlogP | 1.5 | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds, a common transformation in the synthesis of pharmaceuticals.

The proposed synthetic route involves the coupling of 4-fluorobenzonitrile with 1,4-diazepane. The choice of a fluoride as the leaving group on the benzonitrile is advantageous due to the high reactivity of aryl fluorides in palladium-catalyzed amination reactions.

Experimental Protocol: Buchwald-Hartwig Amination for 4-(1,4-Diazepan-1-yl)benzonitrile

Materials:

-

4-Fluorobenzonitrile

-

1,4-Diazepane

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (2.5 mol%), SPhos (5 mol%), and cesium carbonate (2 equivalents).

-

Addition of Reactants: Add 4-fluorobenzonitrile (1 equivalent) and 1,4-diazepane (1.2 equivalents) to the flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product (4-(1,4-diazepan-1-yl)benzonitrile) by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in diethyl ether or dioxane dropwise with stirring. The hydrochloride salt will precipitate.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a sterically hindered, electron-rich phosphine ligand such as SPhos is highly effective for the amination of aryl halides.[3] The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: Cesium carbonate is a strong, non-nucleophilic base that is crucial for the deprotonation of the amine, which is a key step in the catalytic cycle.[3]

-

Solvent: 1,4-Dioxane is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve both organic and inorganic reagents.[3]

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Potential Pharmacological Profile and Mechanism of Action

While specific pharmacological data for this compound is not extensively available in the public domain, its structural similarity to known 1,4-diazepine derivatives allows for a scientifically grounded hypothesis regarding its potential biological activity. Many 1,4-diazepine-containing compounds are known to exhibit activity on the central nervous system (CNS).[4]

The primary molecular target for many benzodiazepines and related diazepine derivatives is the gamma-aminobutyric acid type A (GABA-A) receptor.[5] These compounds act as positive allosteric modulators, binding to a site on the receptor that is distinct from the GABA binding site.[5] This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.[6]

It is plausible that this compound could exhibit a similar mechanism of action. The diazepane ring is a key structural feature for interaction with the GABA-A receptor. The benzonitrile group may influence the compound's potency, selectivity for different GABA-A receptor subtypes, and its pharmacokinetic properties.

Putative Signaling Pathway

Caption: Hypothesized mechanism of action via GABA-A receptor modulation.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. Standard analytical techniques that should be employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitrile (C≡N) stretch.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. Its synthesis can be readily achieved using established methods like the Buchwald-Hartwig amination. Based on its structural features, it is hypothesized to act as a modulator of the GABA-A receptor, suggesting potential applications as a CNS-active agent. Further pharmacological studies are warranted to fully elucidate its biological activity and therapeutic potential.

References

-

PubChemLite. 4-(1,4-diazepan-1-yl)benzonitrile. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Ye, B. J., et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[2][7]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1][2][7]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103. Available at: [Link]

- Reddy, P. A., et al. (2016). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Journal of Chemical and Pharmaceutical Research, 8(6), 23-34.

-

Karima, O., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 163-173. Available at: [Link]

-

Vitale, P., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 25(11), 2689. Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

- Rao, K. S., et al. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 45-50.

-

Locati, L., et al. (2015). A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. Organic & Biomolecular Chemistry, 13(45), 11134-11144. Available at: [Link]

-

PubChemLite. 2-(1,4-diazepan-1-yl)benzonitrile hydrochloride. Available at: [Link]

-

ResearchGate. A Catalytic Route to Dibenzodiazepines involving Buchwald-Hartwig Coupling: Reaction Scope and Mechanistic Consideration. Available at: [Link]

- Rashid, M., et al. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-(1,4)-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Chemical Science Transactions, 2(1), 1250-1255.

-

PubChem. Diazepam. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. diazepam. Available at: [Link]

-

PubChem. 2-(4-Methyl-1,4-diazepan-1-yl)propanenitrile. Available at: [Link]

-

ClinPGx. diazepam. Available at: [Link]

-

TSI Journals. 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Available at: [Link]

-

MDPI. Quantitative Analysis of Diazepam Residues in Aquatic Products Using Magnetic Solid-Phase Extraction Combined with Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

-

Walsh Medical Media. An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Available at: [Link]

-

CHEMM. Diazepam - Medical Countermeasures Database. Available at: [Link]

-

SWGDrug. DIAZEPAM. Available at: [Link]

-

Pharmaffiliates. Diazepam-impurities. Available at: [Link]

Sources

- 1. 1192191-40-4|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 4-(1,4-diazepan-1-yl)benzonitrile (C12H15N3) [pubchemlite.lcsb.uni.lu]

- 3. dspace.uevora.pt [dspace.uevora.pt]

- 4. jocpr.com [jocpr.com]

- 5. ClinPGx [clinpgx.org]

- 6. tsijournals.com [tsijournals.com]

- 7. Synthesis of 2-(4-substitutedbenzyl-[1,4]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 1,4-Diazepan-1-yl Benzonitrile Derivatives

Content Type: Technical Whitepaper & Methodological Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary

The 1,4-diazepan-1-yl benzonitrile scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by the unique conformational properties of the seven-membered homopiperazine (1,4-diazepane) ring fused to a rigid benzonitrile anchor.[1] Unlike its six-membered analog (piperazine), the diazepane ring offers enhanced flexibility and a larger hydrodynamic volume, allowing for distinct binding modes in solvent-exposed pockets of G-Protein Coupled Receptors (GPCRs) and viral proteases.

This guide analyzes the biological activity of this scaffold across two primary therapeutic axes: SARS-CoV-2 Mpro inhibition (antiviral) and Histamine H3 receptor antagonism (neuropsychiatric).[1] It provides validated synthesis protocols, Structure-Activity Relationship (SAR) insights, and assay methodologies.[1]

Chemical Scaffold Analysis: The Homopiperazine Advantage[1]

The core structure, 4-(1,4-diazepan-1-yl)benzonitrile , serves as a versatile building block.[1] Its biological efficacy stems from two structural pillars:

-

The 1,4-Diazepane Ring (Homopiperazine):

-

Conformational Flexibility: The seven-membered ring adopts multiple twist-chair and twist-boat conformations, enabling "induced fit" binding that rigid piperazines cannot achieve.[1]

-

Basicity: The secondary amine (N4) retains high basicity (

), critical for forming salt bridges with aspartate or glutamate residues in receptor binding pockets (e.g., Asp114 in H3 receptors).[1]

-

-

The Benzonitrile Moiety:

-

Dipolar Interaction: The cyano group (-CN) acts as a hydrogen bond acceptor and a dipole, often engaging in

stacking or occupying the oxyanion hole in protease targets.[1] -

Metabolic Stability: Unlike esters or amides, the nitrile group is resistant to rapid hydrolysis, prolonging the half-life (

) of the lead compound.[1]

-

Primary Biological Applications

Case Study A: SARS-CoV-2 Mpro Inhibition

Recent high-throughput medicinal chemistry campaigns have identified 1,4-diazepan-1-yl benzonitrile derivatives as potent inhibitors of the SARS-CoV-2 Main Protease (Mpro).[1]

-

Mechanism: The diazepane ring acts as a linker, positioning the benzonitrile group (or a substituent attached to it) into the S1 or S1' pocket of the enzyme.

-

Key Derivative: 2-((4-(5-Chloronicotinoyl)-1,4-diazepan-1-yl)methyl)benzonitrile.[1][2]

-

SAR Insight:

-

The N1-position (attached to benzonitrile) anchors the molecule in the solvent-exposed region.[1]

-

The N4-position is acylated (e.g., with 5-chloronicotinic acid).[1] This amide bond is critical for hydrogen bonding with the backbone of Glu166 in the Mpro active site.

-

Selectivity: The 7-membered ring provides a steric bulk that improves selectivity against host cathepsins compared to smaller linkers.

-

Case Study B: Histamine H3 Receptor Antagonism

The homopiperazine moiety is a classic "warhead" for H3 receptor antagonists used in treating cognitive disorders (Alzheimer's, ADHD) and narcolepsy.[1]

-

Mechanism: These derivatives function as inverse agonists.[1][3] The basic N4 nitrogen forms a critical salt bridge with Asp3.32 (Asp114) in the transmembrane region 3 (TM3) of the H3 receptor.

-

Role of Benzonitrile:

-

In compounds like ABT-239 analogs, the benzonitrile group improves blood-brain barrier (BBB) penetration by modulating the LogP (lipophilicity) and reducing the polar surface area (PSA) compared to carboxylic acids.[1]

-

It serves as a metabolic blocker at the para-position, preventing oxidative metabolism by CYP450 enzymes.[1]

-

Visualization: SAR & Optimization Logic

The following diagram illustrates the medicinal chemistry logic used to optimize the core scaffold for different targets.

Caption: Divergent optimization pathways for the 1,4-diazepan-1-yl benzonitrile scaffold based on N4-nitrogen modulation.

Synthesis Protocols

Reliable synthesis is paramount for generating high-quality biological data.[1] Below are the two industry-standard methods for accessing this scaffold.

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Direct attachment of the diazepane ring to the benzonitrile.[1]

-

Reagents: 4-Fluorobenzonitrile (1.0 equiv), Homopiperazine (1,4-diazepane) (3.0 equiv),

(2.0 equiv).[1] -

Solvent: DMSO or DMF (Anhydrous).[1]

-

Protocol:

-

Dissolve 4-fluorobenzonitrile in DMSO (0.5 M concentration).[1]

-

Add

and stir at room temperature for 10 minutes. -

Add excess homopiperazine (to prevent bis-arylation).[1]

-

Heat to 100°C for 4-6 hours under

atmosphere. -

Workup: Pour into ice water. Extract with Ethyl Acetate (

).[1][4] Wash organic layer with brine. -

Purification: Column chromatography (DCM:MeOH:NH4OH, 90:10:1) is usually required to remove excess homopiperazine.[1]

-

-

Yield: Typically 75-85%.

Method B: Reductive Amination

Best for: Linker-based derivatives (e.g., benzyl-linked).[1]

-

Reagents: 4-Cyanobenzaldehyde (1.0 equiv), 1-Boc-homopiperazine (1.0 equiv),

(1.5 equiv), Acetic Acid (cat.).[1] -

Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

-

Protocol:

-

Mix aldehyde and amine in DCE at Room Temperature (RT) for 1 hour to form the imine.

-

Add

in one portion.[1] -

Stir at RT for 12 hours.

-

Deprotection: Treat the crude Boc-intermediate with TFA/DCM (1:1) for 1 hour to expose the secondary amine.

-

Experimental Protocols for Biological Evaluation

In Vitro SARS-CoV-2 Mpro FRET Assay

Purpose: To determine the

-

Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[1]

-

Substrate: DABCYL-KTSAVLQSGFRKME-EDANS (FRET peptide).[1]

-

Enzyme: Recombinant SARS-CoV-2 Mpro (50 nM final concentration).[1]

-

Procedure:

-

Dispense 10

L of test compound (in DMSO) into black 384-well plates. -

Add 20

L of enzyme solution. Incubate for 30 min at RT to allow equilibrium. -

Initiate reaction by adding 20

L of substrate (20 -

Measurement: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) kinetically for 60 min.

-

Analysis: Fit the initial velocity (

) vs. log[Inhibitor] to a 4-parameter logistic equation.

-

H3 Receptor Radioligand Binding Assay

Purpose: To determine affinity (

-

Source: Membranes from CHO-K1 cells stably expressing human H3 receptor.

-

Radioligand:

-methylhistamine ( -

Non-specific Binding: Defined by 10

M Thioperamide.[1] -

Procedure:

-

Incubate membranes (20

g protein) with test compound and radioligand (2 nM) in 50 mM Tris-HCl (pH 7.4), 5 mM -

Incubate for 60 min at 25°C.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of the basic diazepane).

-

Counting: Liquid scintillation counting.

-

Synthesis & Workflow Diagram

Caption: Synthetic workflow from raw materials to divergent therapeutic candidates.

References

-

SARS-CoV-2 Mpro Inhibition

-

H3 Receptor Antagonists

-

Synthesis of Diazepane Derivatives

- Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

- Source: Current Organic Chemistry / PubMed.

-

URL:[Link]

-

Sigma Receptor Ligands

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Investigation of Anticancer and Antioxidant Activity of Certain 2,4-Diaryl Substituted Benzodiazepine and Benzothiazepines Derived From Vanillin | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]

- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Diazepane Scaffold in Medicinal Chemistry: A Technical Guide

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Privileged Seven-Membered Ring

The diazepane scaffold—a saturated, seven-membered heterocycle containing two nitrogen atoms—represents a "privileged structure" in modern medicinal chemistry.[2][3][4] Unlike its unsaturated counterparts (diazepines), which have dominated CNS therapeutics for decades (e.g., benzodiazepines), the diazepane (specifically the 1,4-isomer) offers unique conformational flexibility, three-dimensionality, and multiple vectors for functionalization.

This guide analyzes the diazepane scaffold's role in drug discovery, moving beyond simple definitions to explore the causality of its success: its ability to lock bioactive conformations in GPCR ligands (e.g., Suvorexant) and serve as a versatile peptidomimetic template.

Structural Classification & Pharmacophore Analysis[1]

The diazepane scaffold is classified by the relative positions of the nitrogen atoms. While 1,4-diazepanes are the most clinically significant, 1,2- and 1,3-isomers offer distinct chemical space.

Isomer Comparison Table[1]

| Scaffold Isomer | Key Features | Primary Medicinal Application | Representative Agents |

| 1,4-Diazepane (Homopiperazine) | High flexibility; mimics | GPCR Antagonists, Kinase Inhibitors, CNS agents. | Suvorexant (Belsomra), Fasudil derivatives. |

| 1,3-Diazepane | Aminal-like character; rigidifies upon functionalization (e.g., cyclic ureas). | HIV Protease Inhibitors (cyclic urea cores), enzyme inhibitors. | Research tools, cyclic urea derivatives. |

| 1,2-Diazepane | Hydrazine moiety; potential for specific redox activity. | Anticonvulsants (mostly unsaturated 1,2-diazepines). | Less common in saturated drugs due to metabolic liability of hydrazine. |

Conformational Dynamics

The 7-membered ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.

-

Medicinal Implication: This flexibility allows the scaffold to "mold" into binding pockets (induced fit). However, for high-affinity binding, entropic penalties must be minimized.

-

Strategy: Introduction of bulky substituents (e.g., the methyl group in Suvorexant) or fusion to aromatic rings restricts this flexibility, locking the molecule into a bioactive conformation.

Case Study: Suvorexant and the 1,4-Diazepane Core[1][5]

Suvorexant (MK-4305) is the definitive proof-of-concept for the diazepane scaffold in modern drug design. It functions as a Dual Orexin Receptor Antagonist (DORA) for treating insomnia.

Mechanistic Logic

Orexin A and B are neuropeptides that promote wakefulness by binding to OX1R and OX2R (GPCRs). Suvorexant blocks these receptors. The 1,4-diazepane ring is critical because it positions the two aromatic "wings" of the molecule at the precise angle required to span the receptor's orthosteric binding site, mimicking the peptide turn of natural orexin.

Signaling Pathway Diagram (Graphviz)[1]

Caption: Suvorexant acts as a competitive antagonist at OX1R/OX2R, preventing Orexin-mediated arousal signaling.[1][5]

Detailed Experimental Protocol: Synthesis of the Chiral 1,4-Diazepane Core

The synthesis of the chiral diazepane core (e.g., (R)-4-benzyl-2-methyl-1,4-diazepane-1-carboxylate) is a high-value workflow. This protocol utilizes a reductive amination cascade , favored for its atom economy and scalability compared to classical Schmidt rearrangements.

Protocol Validation (Self-Validating System)

-

Checkpoint 1: Monitoring the formation of the Michael adduct via LC-MS prevents carrying unreacted diamine into the cyclization step.

-

Checkpoint 2: The diastereomeric ratio (dr) must be checked via chiral HPLC before deprotection; enantiopurity is critical for receptor affinity.

Step-by-Step Methodology

Materials:

-

(R)-N1-Boc-1,2-propanediamine (CAS: 155252-06-7)[1]

-

Benzyl acrylate (or Methyl Vinyl Ketone for methyl variant)[1]

-

Methanol (MeOH), anhydrous[1]

-

Palladium on Carbon (Pd/C, 10 wt%)[1]

-

Hydrogen gas (H2) or Ammonium Formate[1]

Workflow:

-

Michael Addition (Conjugate Addition):

-

Dissolve (R)-N1-Boc-1,2-propanediamine (1.0 equiv) in anhydrous MeOH (0.5 M concentration).

-

Cool to 0°C. Add Benzyl acrylate (1.1 equiv) dropwise to minimize polymerization.

-

Warm to room temperature (RT) and stir for 4–6 hours.

-

Validation: TLC (50% EtOAc/Hex) should show consumption of diamine.

-

-

Acid-Mediated Deprotection & Cyclization Pre-cursor:

-

Treat the intermediate with 4M HCl in dioxane to remove the Boc group.

-

Concentrate in vacuo to yield the amino-ester hydrochloride salt.

-

-

Intramolecular Lactamization (Cyclization):

-

Redissolve salt in MeOH. Add triethylamine (3.0 equiv) to liberate the free amine.

-

Heat to reflux (65°C) for 12 hours. The primary amine attacks the ester to form the 7-membered lactam (diazepan-5-one).

-

Note: 7-membered ring formation is entropically disfavored compared to 5/6-membered rings; high dilution (0.05 M) helps favor intramolecular cyclization over intermolecular polymerization.

-

-

Lactam Reduction (Final Scaffold Generation):

-

Suspend the lactam in anhydrous THF.

-

Add Lithium Aluminum Hydride (LiAlH4, 2.5 equiv) carefully at 0°C.

-

Heat to reflux for 4 hours.

-

Quench via Fieser workup (Water, 15% NaOH, Water).

-

Filter precipitate and concentrate filtrate.

-

-

Purification:

-

Purify via flash column chromatography (DCM/MeOH/NH4OH 90:9:1).

-

Yield Target: 60–75% overall.

-

Synthesis Workflow Diagram (Graphviz)

Caption: Synthetic route to the 1,4-diazepane core via Michael addition and lactam reduction.

Future Perspectives: Beyond Small Molecules

The diazepane scaffold is evolving beyond simple receptor antagonism:

-

PROTAC Linkers: The diamine functionality of homopiperazine makes it an ideal rigid linker for Proteolysis Targeting Chimeras (PROTACs), improving solubility compared to alkyl chains.

-

Fragment-Based Drug Discovery (FBDD): 1,4-diazepane serves as a high-solubility, 3D fragment "seed" that can be grown into multiple vectors to explore novel chemical space.

References

-

Suvorexant: A Dual Orexin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

-

1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews. [Link][3]

-

Discovery of Suvorexant (MK-4305). ACS Medicinal Chemistry Letters. [Link]

-

Synthesis of 1,4-Diazepanes via Aza-Nazarov Reagents. The Journal of Organic Chemistry. [Link]

-

Homopiperazine as a Drug Scaffold. Expert Opinion on Drug Discovery. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3-Diazepine - Wikipedia [en.wikipedia.org]

- 4. (PDF) Recent advances in synthesis and medicinal chemistry of benzodiazepines [academia.edu]

- 5. Federal Register :: Schedules of Controlled Substances: Placement of Suvorexant into Schedule IV [federalregister.gov]

Navigating the Unseen: A Technical Guide to the Safe Handling and Application of 4-(1,4-Diazepan-1-yl)benzonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Commitment to Proactive Safety in Research

In the dynamic landscape of pharmaceutical research and development, the introduction of novel chemical entities is a constant. Among these, 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride emerges as a compound of interest, holding potential in various therapeutic avenues. As with any new tool in the scientist's arsenal, a thorough understanding of its characteristics is not just advantageous, it is an ethical and scientific imperative. This guide is crafted to provide a comprehensive framework for the safe handling, storage, and emergency management of this compound. It is built on a foundation of established chemical safety principles and data extrapolated from analogous structures, aiming to empower the researcher with the knowledge to mitigate risks and foster a culture of safety in the laboratory.

Section 1: Compound Profile and Inferred Hazard Analysis

1.1. Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1192191-40-4 | [1] |

| Molecular Formula | C12H16ClN3 | [1] |

| Molecular Weight | 237.73 g/mol | [1] |

1.2. Structural Analogs and Potential Biological Activity

The structure of this compound incorporates a diazepane ring, a feature found in the benzodiazepine class of compounds.[2][3][4] Benzodiazepines are known to interact with the gamma-aminobutyric acid (GABA-A) receptor in the central nervous system, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.[3][5][6][7] While the specific biological activity of this compound has not been extensively documented in the provided search results, its structural similarity to benzodiazepines such as diazepam suggests that it may exhibit similar pharmacological properties.[2][6] Therefore, it is prudent to handle this compound with the assumption that it could be biologically active and may cause central nervous system depression.[8][9]

1.3. Inferred Hazard Identification

In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to hazard identification is warranted. Based on its chemical structure, the following potential hazards should be considered:

-

Acute Toxicity (Oral, Dermal, Inhalation): Nitrile-containing compounds can be toxic if swallowed, in contact with skin, or inhaled.[10] The hydrochloride salt form suggests it is a solid, possibly a powder, which can be easily inhaled.

-

Skin and Eye Irritation/Corrosion: As with many amine hydrochlorides, there is a potential for skin and eye irritation.[10]

-

Target Organ Effects: Given the structural similarity to benzodiazepines, the central nervous system is a potential target organ.[5][6]

Section 2: Prudent Practices for Laboratory Handling

A proactive and informed approach to handling is the cornerstone of laboratory safety. The following protocols are designed to minimize exposure and ensure the well-being of all personnel.

2.1. Personal Protective Equipment (PPE): The First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[11][12]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential.[13][14] It is critical to select gloves of an appropriate thickness and to change them immediately if they become contaminated.[15][16]

-

Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.[11][12]

-

Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required.[17][18]

Caption: A decision-making workflow for responding to chemical spills.

3.2. First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. *[12][19][20] Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. *[17][19][21] Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. *[19] Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

[19][22]### Section 4: Waste Disposal

All waste containing this compound, including contaminated labware and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. C[11][23]ontact your institution's EHS office for specific guidance on waste collection and disposal procedures.

Conclusion: A Shared Responsibility

The safe and ethical conduct of research is a collective responsibility. This guide provides a foundational framework for handling this compound. However, it is not a substitute for a compound-specific Safety Data Sheet. Researchers are strongly encouraged to seek out an SDS from the manufacturer and to continuously review and update their safety protocols as new information becomes available. By prioritizing safety, we not only protect ourselves and our colleagues but also ensure the integrity and success of our scientific endeavors.

References

- Nitrile Chemical: Properties, Uses, and Safety Guidelines Explained. (2026, February 3). Ruicheng Technology.

- Chemical Emergency Procedures. University of the Sciences.

- SAFETY DATA SHEET - Spectrum Chemical. (2017, April 10). Spectrum Chemical.

- SAFETY DATA SHEET - PAI Pharma. (2021, March 24). PAI Pharma.

- Chemical Spills. University of California, San Francisco.

- 4 - SAFETY DATA SHEET. (2023, August 25). Thermo Fisher Scientific.

- The Science And Safety Behind The Use Of Nitrile Gloves. (2024, January 18). Westlab.

- Why You Should use Nitrile Glove in Laboratories. (2022, November 29). Eastwest Medico.

- CHEMICAL SPILL PROCEDURES. (2024, March 29). University of North Carolina at Charlotte.

- Safety Data Sheet - MedchemExpress.com. (2026, January 15). MedchemExpress.

- Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, May 15). University of Pennsylvania.

- Chemical Spill Procedures. Princeton University.

- Chemical Spills - Emergency Management. Florida State University.

- SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 13). Sigma-Aldrich.

- This compound. BLDpharm.

- MATERIAL SAFETY DATA SHEET - Pfizer. (2009, September 1). Pfizer.

- Chemical Splash Survival Guide: How Nitrile Gloves Prevent Workplace Injuries. (2025, April 1). International Safety.

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 13). Fisher Scientific.

- Diazepam. PubChem.

- Benzodiazepine Toxicity: Practice Essentials, Background, Pathophysiology. (2024, January 17). Medscape.

- Benzodiazepine toxicity. (2020, November 3). LITFL.

- Diazapam. ChemicalBook.